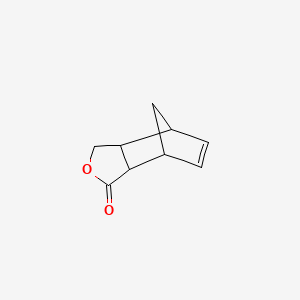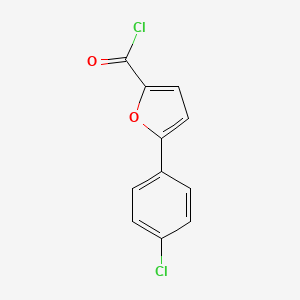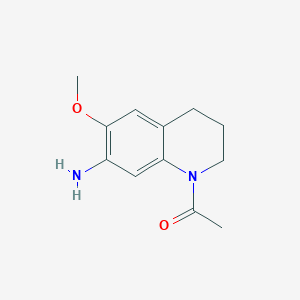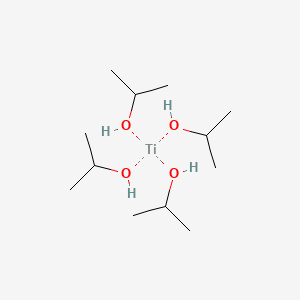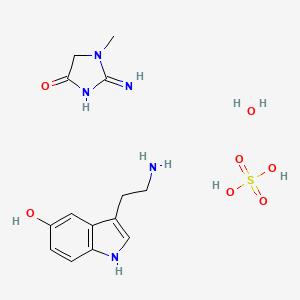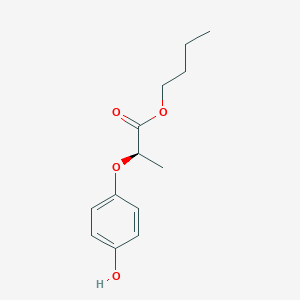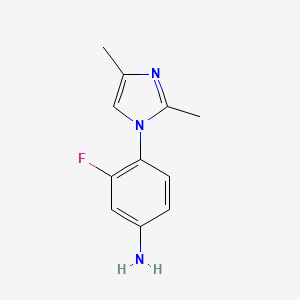
4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline
概要
説明
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an imidazole ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with 2,4-dimethylimidazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反応の分析
Types of Reactions
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, fluorinated compounds, and substituted anilines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline group.
1H-Imidazole, 4,5-dihydro-2-methyl-: Similar imidazole ring structure but lacks the fluorine atom and aniline group.
Uniqueness
4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline is unique due to the presence of both the fluorine atom and the dimethyl-substituted imidazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C11H12FN3 |
|---|---|
分子量 |
205.23 g/mol |
IUPAC名 |
4-(2,4-dimethylimidazol-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H12FN3/c1-7-6-15(8(2)14-7)11-4-3-9(13)5-10(11)12/h3-6H,13H2,1-2H3 |
InChIキー |
NODRTLLNLVEDFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=N1)C)C2=C(C=C(C=C2)N)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
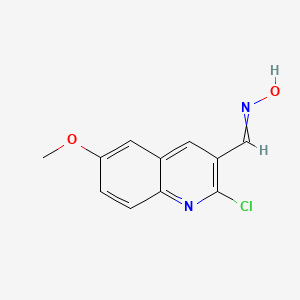
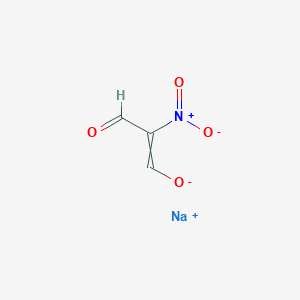
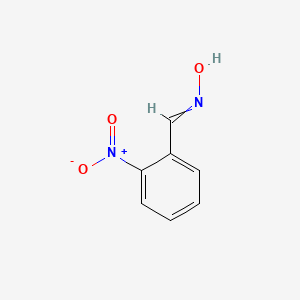
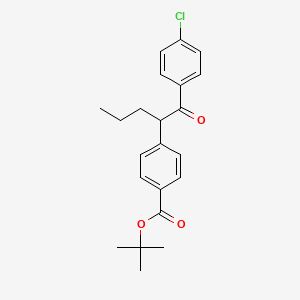
![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)
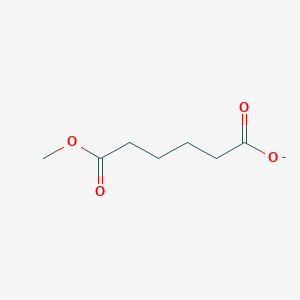
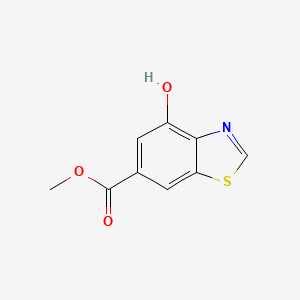
![6-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8814863.png)
